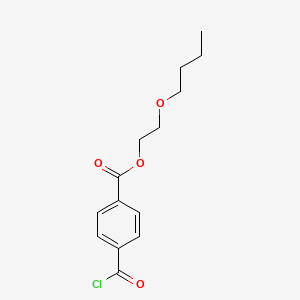
2-Butoxyethyl 4-(chlorocarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl 4-(chlorocarbonyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a butoxyethyl group and a chlorocarbonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxyethyl 4-(chlorocarbonyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(chlorocarbonyl)benzoic acid and 2-butoxyethanol.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction: Reducing agents like LiAlH4, typically in anhydrous conditions.
Major Products Formed
Hydrolysis: 4-(chlorocarbonyl)benzoic acid and 2-butoxyethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-(hydroxymethyl)benzoate.
Applications De Recherche Scientifique
2-Butoxyethyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Butoxyethyl 4-(chlorocarbonyl)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed in various applications, such as drug development and biochemical assays. The butoxyethyl group provides lipophilicity, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(chlorocarbonyl)benzoate: Similar structure but with an ethyl group instead of a butoxyethyl group.
Methyl 4-(chlorocarbonyl)benzoate: Similar structure but with a methyl group instead of a butoxyethyl group.
2-Butoxyethyl benzoate: Similar structure but without the chlorocarbonyl group.
Uniqueness
2-Butoxyethyl 4-(chlorocarbonyl)benzoate is unique due to the presence of both the butoxyethyl and chlorocarbonyl groups. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. The butoxyethyl group enhances solubility in organic solvents, while the chlorocarbonyl group provides a reactive site for further chemical modifications.
Propriétés
Numéro CAS |
112309-72-5 |
|---|---|
Formule moléculaire |
C14H17ClO4 |
Poids moléculaire |
284.73 g/mol |
Nom IUPAC |
2-butoxyethyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C14H17ClO4/c1-2-3-8-18-9-10-19-14(17)12-6-4-11(5-7-12)13(15)16/h4-7H,2-3,8-10H2,1H3 |
Clé InChI |
GJAKKXBQUOHNSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


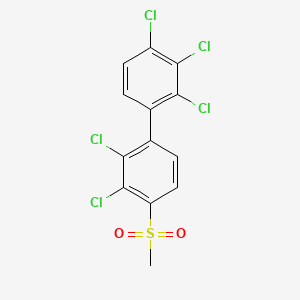


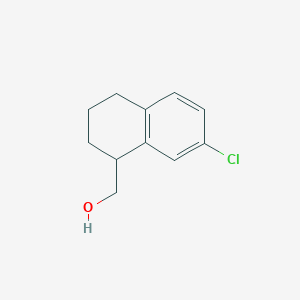

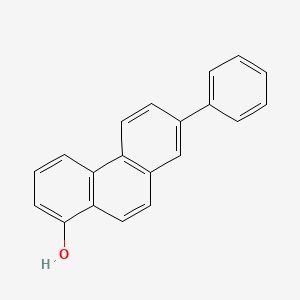

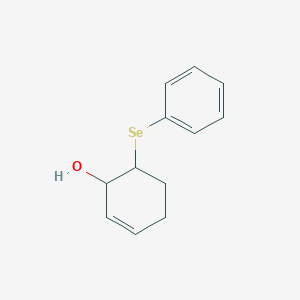


![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
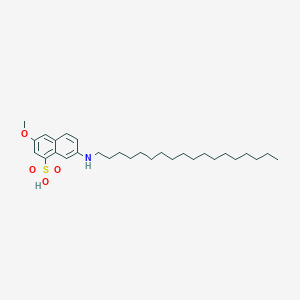

![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
